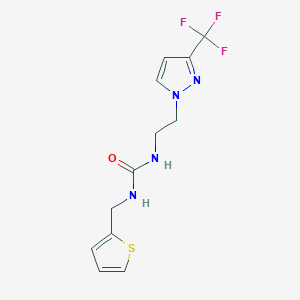

1-(thiophen-2-ylmethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Description

This compound is a urea derivative featuring a thiophene-methyl group and a trifluoromethyl-substituted pyrazole moiety linked via an ethyl chain. Its synthesis likely involves coupling a thiophen-2-ylmethyl isocyanate with a pyrazole-ethylamine intermediate, analogous to methods described for related ureas (e.g., ).

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4OS/c13-12(14,15)10-3-5-19(18-10)6-4-16-11(20)17-8-9-2-1-7-21-9/h1-3,5,7H,4,6,8H2,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPPMNAIDDCTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(thiophen-2-ylmethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic molecule that combines thiophene and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and empirical findings from various studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a thiophene ring, a trifluoromethyl group, and a pyrazole derivative, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyrazole rings have shown efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range indicating potent activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | C. albicans | 64 |

Anticancer Activity

The anticancer potential of thiophene-based urea derivatives has been documented extensively. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported that a related thiophene derivative exhibited an IC50 value of 16.23 µM against U937 cells, showcasing its potential as an anticancer agent .

Anti-inflammatory Properties

Compounds featuring urea functionalities have been recognized for their anti-inflammatory effects. The presence of the thiophene moiety may enhance these properties through modulation of inflammatory pathways .

Case Studies and Empirical Findings

A comprehensive study focused on the synthesis and biological evaluation of thiophene derivatives revealed promising results. The synthesized compounds were subjected to various biological assays to evaluate their antimicrobial and anticancer activities.

- Synthesis Methodology : The compound was synthesized using multi-step reactions involving thiophene derivatives and trifluoromethyl pyrazoles.

- Biological Evaluation : The synthesized compounds were tested against multiple bacterial and fungal strains, demonstrating significant inhibition zones in agar diffusion tests.

- Computational Studies : Molecular docking simulations indicated strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity

-

Anti-inflammatory Properties

- The incorporation of thiophene and pyrazole units has been linked to anti-inflammatory effects. Compounds similar to 1-(thiophen-2-ylmethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea have demonstrated the ability to modulate inflammatory pathways, potentially serving as treatments for chronic inflammatory diseases .

- Neurological Applications

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions that include the formation of the thiophene and pyrazole moieties. Optimization studies focus on improving yield and purity through various reaction conditions, including solvent choice and temperature adjustments .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a similar pyrazole derivative against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, a derivative was tested for its ability to reduce edema in rats. The compound significantly decreased inflammatory markers and exhibited a reduction in paw swelling, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(thiophen-2-ylmethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea with structurally analogous urea derivatives from the evidence. Key differences lie in substituent groups, which influence physicochemical properties and bioactivity.

Key Observations:

Substituent Impact on Lipophilicity: The trifluoromethyl group in the target compound and 11e increases logP compared to non-fluorinated analogs (e.g., 9a ), enhancing membrane permeability. Thiophene (target) vs. phenyl (e.g., 6a–g ): Thiophene’s lower electron density may reduce metabolic oxidation compared to phenyl.

Synthetic Yields :

- Ureas with bulky substituents (e.g., piperazinyl-thiazole in 11a–o ) show moderate yields (83–88%), likely due to steric hindrance. The target compound’s synthesis may face similar challenges.

Bioactivity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.